3-(4-Chlorophenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one
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Overview
Description
3-(4-Chlorophenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one is a complex organic compound that features a thiophene ring, a chlorophenyl group, and two morpholino groups. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing heterocycle, contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction, where the thiophene ring is acylated with a chlorophenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the morpholino groups: The final step involves the nucleophilic substitution of the intermediate with morpholine under basic conditions, typically using a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Material Science: The thiophene ring’s electronic properties make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study the interactions of thiophene-containing compounds with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets in the body. The thiophene ring may interact with aromatic amino acids in proteins, while the morpholino groups could enhance solubility and bioavailability. The chlorophenyl group may contribute to binding affinity and specificity for certain receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-2,3-dimorpholino-1-(furan-2-yl)propan-1-one: Similar structure but with a furan ring instead of a thiophene ring.
3-(4-Chlorophenyl)-2,3-dimorpholino-1-(pyridin-2-yl)propan-1-one: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 3-(4-Chlorophenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different heterocyclic rings, such as furan or pyridine, which may have different electronic and steric properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2,3-dimorpholin-4-yl-1-thiophen-2-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c22-17-5-3-16(4-6-17)19(23-7-11-26-12-8-23)20(24-9-13-27-14-10-24)21(25)18-2-1-15-28-18/h1-6,15,19-20H,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCYIXOKAGLMNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=C(C=C2)Cl)C(C(=O)C3=CC=CS3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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